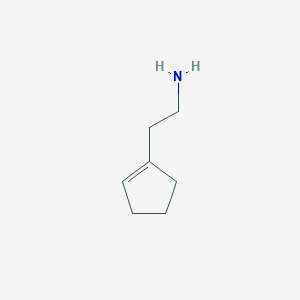

2-(Cyclopent-1-en-1-yl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopenten-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-6-5-7-3-1-2-4-7/h3H,1-2,4-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPWXASYHVFAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531796 | |

| Record name | 2-(Cyclopent-1-en-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-72-6 | |

| Record name | 2-(Cyclopent-1-en-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclopent 1 En 1 Yl Ethan 1 Amine and Analogous Cyclopentene Bearing Amines

Targeted Synthesis of 2-(Cyclopent-1-en-1-yl)ethan-1-amine

The targeted synthesis of this compound can be approached through various strategies that involve the formation of the cyclopentene (B43876) ring and the introduction of the ethanamine side chain. Key methodologies include amination reactions on cyclopentene substrates and strategies for appending the ethan-1-amine moiety.

Amination Reactions of Cyclopentene Substrates

Direct amination of an unsubstituted cyclopentene ring is challenging. However, functionalized cyclopentene derivatives or their precursors, such as cyclopentanone (B42830), can be utilized to introduce the amine group. A common and effective method is reductive amination. nih.govorganic-chemistry.org This process involves the reaction of a carbonyl compound, in this case, a cyclopentanone derivative, with an amine in the presence of a reducing agent. nih.govorganic-chemistry.org

For instance, a plausible route could commence with cyclopentanone, which can be converted to a cyclopentene derivative bearing a two-carbon chain susceptible to amination. While direct synthesis is not extensively documented, analogous syntheses for cyclohexyl derivatives provide a blueprint. google.comwipo.int

Strategies for Introducing the Ethan-1-amine Moiety

A key challenge in the synthesis of this compound is the introduction of the ethan-1-amine side chain at the C1 position of the cyclopentene ring. A viable strategy involves the conversion of a suitable precursor, such as 2-(cyclopent-1-en-1-yl)acetaldehyde, to the desired amine via reductive amination. organic-chemistry.org

The synthesis of the aldehyde precursor could potentially be achieved from cyclopentanone through a Wittig-type reaction to introduce the two-carbon chain, followed by hydrolysis of the resulting vinyl ether. Alternatively, the corresponding nitrile, 2-(cyclopent-1-en-1-yl)acetonitrile, could be synthesized and subsequently reduced to the target amine.

A general representation of the reductive amination of an aldehyde is shown below:

R-CHO + NH3 + H2 --[Catalyst]--> R-CH2NH2 + H2O

Table 1: Key Intermediates and Reagents in the Proposed Synthesis

| Compound/Reagent | Role |

| Cyclopentanone | Starting material for the cyclopentene ring |

| Wittig Reagent (e.g., (Triphenylphosphoranylidene)acetaldehyde) | Introduction of the two-carbon side chain |

| 2-(Cyclopent-1-en-1-yl)acetaldehyde | Key intermediate for reductive amination |

| Ammonia | Nitrogen source for the amine group |

| Reducing Agent (e.g., H2/Catalyst, NaBH3CN) | Reduction of the intermediate imine |

Enantioselective and Diastereoselective Synthesis of Chiral Cyclopentenyl Amines

The synthesis of enantiomerically pure chiral amines is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological activities. openaccessgovernment.org Methodologies for achieving high enantioselectivity in the synthesis of chiral cyclopentenyl amines include transition metal-catalyzed asymmetric hydrogenation and chemoenzymatic resolutions.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imine Precursors

Asymmetric hydrogenation of prochiral imines is a powerful and atom-economical method for the synthesis of chiral amines. acs.org This approach utilizes a chiral transition metal complex as a catalyst to stereoselectively reduce the C=N double bond of an imine precursor. A variety of transition metals, including rhodium, iridium, and ruthenium, complexed with chiral ligands, have been successfully employed for this purpose. nih.gov

For the synthesis of chiral this compound, a potential imine precursor would be N-substituted 2-(cyclopent-1-en-1-yl)ethanimine. The choice of the N-substituent and the chiral catalyst is crucial for achieving high enantioselectivity.

Table 2: Common Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Metal Commonly Used With |

| BINAP | Ruthenium, Rhodium |

| DuPhos | Rhodium |

| Josiphos | Iridium, Rhodium |

| P-Phos | Rhodium |

Recent advancements have also highlighted the use of earth-abundant manganese catalysts for the asymmetric hydrogenation of ketimines, which can distinguish between minimally different alkyl groups, offering a promising avenue for challenging substrates. nih.gov

Chemoenzymatic Resolution and Deracemization Strategies for Cycloalkane Diamine Analogs

Chemoenzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure amines. nih.govacs.org Kinetic resolution, a common chemoenzymatic strategy, involves the use of an enzyme, often a lipase, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers. acs.orgdntb.gov.uaresearchgate.net This technique has been successfully applied to the resolution of various cyclic amines. researchgate.netethz.ch

Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.org DKR of primary amines has been achieved by combining enzymatic resolution with a racemization catalyst. dntb.gov.uaacs.org

Scalable and Sustainable Synthetic Approaches

The development of scalable and sustainable synthetic routes is a critical aspect of modern organic chemistry, driven by the principles of green chemistry. rsc.org This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and catalysts. openaccessgovernment.orgrsc.org

For the synthesis of this compound and its analogs, biocatalysis presents a highly sustainable option. nih.govopenaccessgovernment.org The use of enzymes such as transaminases or amine dehydrogenases can provide highly selective and efficient routes to chiral amines under mild reaction conditions. nih.govnih.gov These enzymatic processes often utilize renewable starting materials and generate minimal waste. openaccessgovernment.orgrsc.org

Furthermore, process intensification strategies, such as the use of continuous flow chemistry, can lead to more efficient and scalable syntheses. Continuous flow processes offer advantages in terms of heat and mass transfer, safety, and the potential for automation. An integrated five-step continuous flow synthesis has been reported for the analogous 2-(1-cyclohexenyl)ethylamine, demonstrating the potential of this technology for the production of related cyclic amines.

The shift towards biocatalysis and continuous flow manufacturing represents a significant step forward in the sustainable production of valuable amine compounds. openaccessgovernment.orgrsc.org

Process Optimization for Industrial Relevance

The transition of a synthetic route from a laboratory scale to an industrial process is a complex undertaking that requires meticulous optimization of various parameters to ensure economic viability, safety, and product quality. For the synthesis of this compound and related cyclopentene-bearing amines, process optimization is crucial for achieving high-yield, cost-effective production.

Key areas of focus in process optimization include catalyst selection, solvent screening, reaction concentration, temperature, and pressure. The goal is to maximize the space-time yield (STY) while minimizing waste and energy consumption. For instance, the synthesis of chiral amines often employs biocatalytic methods, which necessitate their own set of optimization strategies. nih.govnih.gov This can include protein engineering of enzymes like transaminases and oxidases to enhance their catalytic performance and substrate scope. nih.govnih.gov Strategies such as directed evolution and immobilization can significantly improve enzyme stability and reusability, which is a critical factor for industrial applications. nih.govnih.gov

In the context of producing cyclopentene-bearing amines, which may serve as intermediates for pharmaceuticals or agrochemicals, even minor improvements in reaction efficiency can translate to substantial cost savings on an industrial scale. nih.gov The selection of an appropriate solvent system is also a critical optimization parameter, influencing reaction rates, selectivity, and ease of product isolation. researchgate.net

A systematic approach to process optimization often involves Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables. This statistical tool helps in identifying the optimal reaction conditions with a minimal number of experiments. The data generated from such studies can be used to create robust and reproducible manufacturing processes.

Below is a data table illustrating typical parameters that are optimized in the synthesis of analogous amine compounds.

| Parameter | Investigated Range | Optimal Condition | Impact on Yield/Purity |

| Catalyst Loading (mol%) | 0.5 - 5.0 | 1.5 | Higher loading did not significantly increase yield, while lower loading resulted in incomplete conversion. |

| Temperature (°C) | 50 - 100 | 80 | Optimal balance between reaction rate and prevention of side-product formation. |

| Substrate Concentration (M) | 0.1 - 1.0 | 0.8 | Higher concentrations led to improved throughput without significant impact on selectivity. |

| Solvent System | Toluene, THF, Acetonitrile | Toluene | Provided the best balance of solubility for reactants and ease of product crystallization. |

| Pressure (psi) | 15 - 100 | 60 | Necessary for reactions involving gaseous reagents to ensure sufficient concentration in the liquid phase. |

Integration of Continuous Flow Chemistry for Amine Production

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering numerous advantages over traditional batch production, particularly for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com The application of flow chemistry to the production of this compound and its analogs can lead to significant improvements in efficiency, safety, and scalability. acs.org

In a continuous flow setup, reactants are continuously pumped through a reactor, which can be a tube, coil, or a packed bed containing a catalyst. researchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, enabling reactions to be run under more aggressive conditions with better control, which can significantly shorten reaction times. beilstein-journals.org

For amine synthesis, continuous flow processes can offer enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions. The small reactor volume at any given time minimizes the risk associated with potential runaway reactions. Furthermore, the integration of in-line purification and analysis techniques can lead to a fully automated and streamlined manufacturing process. mdpi.com

The synthesis of cyclopentenone derivatives, which are precursors to cyclopentene-bearing amines, has been successfully demonstrated using continuous flow methodologies. acs.org For example, the use of silica-supported copper catalysts in a continuous flow reactor has been shown to be highly efficient for the preparation of trans-4,5-diamino-cyclopentenones. acs.org This approach not only allows for high yields but also for the easy separation and recycling of the heterogeneous catalyst, contributing to a more sustainable process. acs.org

The table below summarizes the key advantages and typical operational parameters of a continuous flow process for the synthesis of analogous amine compounds.

| Feature | Description | Benefit |

| Reactor Type | Packed-bed reactor with a heterogeneous catalyst | Allows for easy catalyst separation and reuse, improving process economy. |

| Flow Rate | 0.1 - 10 mL/min | Precisely controls the residence time of reactants in the reaction zone, allowing for fine-tuning of conversion and selectivity. |

| Residence Time | 2 - 30 minutes | Significantly shorter reaction times compared to batch processes, leading to higher productivity. |

| Temperature Control | Microchannel heat exchangers | Superior heat transfer allows for highly exothermic reactions to be conducted safely and with high selectivity. |

| Downstream Processing | In-line extraction and purification | Reduces manual handling and the need for intermediate isolation, leading to a more efficient overall process. |

The adoption of these advanced synthetic methodologies is pivotal for the competitive and sustainable production of this compound and other valuable cyclopentene-bearing amines for various industrial applications.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Cyclopent 1 En 1 Yl Ethan 1 Amine

Nucleophilic Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in a variety of bond-forming reactions.

Acylation Reactions and Chemoselectivity Investigations

The primary amine of 2-(Cyclopent-1-en-1-yl)ethan-1-amine readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide products. A key consideration in these reactions is chemoselectivity—the preferential reaction of the amine group in the presence of the cyclopentene (B43876) double bond. Given the high nucleophilicity of the amine, acylation occurs selectively at the nitrogen atom under standard conditions, leaving the alkene moiety intact.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the corresponding N-acylated product. The use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and drive the reaction to completion.

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(2-(Cyclopent-1-en-1-yl)ethyl)acetamide | Pyridine, 0 °C to room temperature |

| Acetic Anhydride | N-(2-(Cyclopent-1-en-1-yl)ethyl)acetamide | Room temperature or gentle heating |

| Benzoyl Chloride | N-(2-(Cyclopent-1-en-1-yl)ethyl)benzamide | Pyridine, 0 °C to room temperature |

Nucleophilic Substitution Reactions with Varied Electrophiles

As a primary amine, this compound can act as a nucleophile in substitution reactions with a range of electrophiles, most notably alkyl halides. fishersci.co.ukwikipedia.org This reaction, known as N-alkylation, proceeds via an SN2 mechanism where the amine displaces a halide ion from the alkyl halide. libretexts.org

A significant challenge in the alkylation of primary amines is the potential for overalkylation. libretexts.org The initially formed secondary amine is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide, leading to the formation of a tertiary amine. This tertiary amine can be further alkylated to produce a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To favor mono-alkylation, a large excess of the starting amine is typically used. libretexts.org

| Electrophile | Major Product (with excess amine) | Potential Byproducts |

|---|---|---|

| Methyl Iodide | N-Methyl-2-(cyclopent-1-en-1-yl)ethan-1-amine | N,N-Dimethyl-2-(cyclopent-1-en-1-yl)ethan-1-amine, Trimethyl(2-(cyclopent-1-en-1-yl)ethyl)ammonium iodide |

| Ethyl Bromide | N-Ethyl-2-(cyclopent-1-en-1-yl)ethan-1-amine | N,N-Diethyl-2-(cyclopent-1-en-1-yl)ethan-1-amine, Triethyl(2-(cyclopent-1-en-1-yl)ethyl)ammonium bromide |

| Benzyl Chloride | N-Benzyl-2-(cyclopent-1-en-1-yl)ethan-1-amine | N,N-Dibenzyl-2-(cyclopent-1-en-1-yl)ethan-1-amine, Tribenzyl(2-(cyclopent-1-en-1-yl)ethyl)ammonium chloride |

Addition Reactions to Activated Olefins and Carbonyls

The nucleophilic character of this compound also enables it to participate in addition reactions with electrophilic π systems, such as activated olefins and carbonyl compounds.

Addition to Activated Olefins (Aza-Michael Addition): In the presence of α,β-unsaturated carbonyl compounds or nitriles (Michael acceptors), the amine can undergo a conjugate or 1,4-addition, known as the aza-Michael reaction. upc.edu This reaction is a powerful tool for carbon-nitrogen bond formation. The reaction can often be performed under neat conditions or with catalysis by a mild base. researchgate.netnih.gov

Addition to Carbonyls (Imine Formation): Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The reaction is reversible and the pH must be carefully controlled, as strong acid can protonate the amine, rendering it non-nucleophilic. libretexts.orglibretexts.org

| Electrophile Type | Specific Electrophile | Product | Reaction Type |

|---|---|---|---|

| Activated Olefin | Methyl acrylate | Methyl 3-((2-(cyclopent-1-en-1-yl)ethyl)amino)propanoate | Aza-Michael Addition |

| Activated Olefin | Acrylonitrile | 3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)propanenitrile | Aza-Michael Addition |

| Aldehyde | Benzaldehyde | (E)-N-Benzylidene-2-(cyclopent-1-en-1-yl)ethan-1-amine | Imine Formation |

| Ketone | Acetone | N-(Propan-2-ylidene)-2-(cyclopent-1-en-1-yl)ethan-1-amine | Imine Formation |

Transformations Involving the Cyclopentene Ring System

The double bond of the cyclopentene ring serves as a site of reactivity, primarily undergoing electrophilic addition and cycloaddition reactions.

Electrophilic Addition Reactions to the Unsaturated Cyclopentenyl Moiety

The π electrons of the cyclopentene double bond are susceptible to attack by electrophiles. The addition of hydrohalic acids, such as HBr, to the unsymmetrical double bond of this compound is expected to follow Markovnikov's rule. libretexts.orglibretexts.org This rule predicts that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. youtube.commasterorganicchemistry.com The halide ion then attacks the carbocation to give the final product. In this specific molecule, protonation at C2 of the cyclopentene ring would generate a tertiary carbocation at C1, which is more stable than the secondary carbocation that would result from protonation at C1. Consequently, the halogen is expected to add to the C1 position.

It is important to note that under the acidic conditions used for these reactions, the primary amine group will be protonated to form an ammonium salt. This electron-withdrawing ammonium group can influence the reactivity of the double bond.

| Electrophile | Predicted Major Product | Key Principle |

|---|---|---|

| HBr | 2-(1-Bromocyclopentyl)ethan-1-aminium bromide | Markovnikov Addition |

| HCl | 2-(1-Chlorocyclopentyl)ethan-1-aminium chloride | Markovnikov Addition |

| H₂O / H⁺ | 2-(1-Hydroxycyclopentyl)ethan-1-aminium salt | Markovnikov Addition (Acid-catalyzed hydration) |

Cycloaddition and Rearrangement Pathways of the Cyclopentene Ring

The cyclopentene double bond can participate as one of the components in cycloaddition reactions, which are powerful methods for constructing cyclic systems.

Diels-Alder Reaction: The cyclopentene ring can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. wikipedia.orgmasterorganicchemistry.com This reaction forms a six-membered ring fused to the original cyclopentane (B165970) ring. The reaction is typically promoted by heat and the stereochemistry of the dienophile is retained in the product. The presence of the aminoethyl side chain may introduce steric hindrance that influences the facial selectivity of the diene's approach.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. wikipedia.orgnih.govtcichemicals.comnih.gov The cyclopentene moiety of this compound can serve as the alkene component in this reaction, leading to the formation of a new five-membered ring fused to the existing one. The primary amine may coordinate to the metal center, potentially influencing the reaction's rate and selectivity. mdpi.com

| Reaction Type | Reactant(s) | General Product Structure |

|---|---|---|

| Diels-Alder | Butadiene | Tricyclic system with a new six-membered ring |

| Diels-Alder | Cyclopentadiene | Tricyclic system with a new six-membered ring |

| Pauson-Khand | Acetylene, Co₂(CO)₈ | Bicyclic system with a new cyclopentenone ring |

Redox Chemistry of the Amine and Cyclopentene Functions

The presence of both an oxidizable amine and a reducible cyclopentene ring within the same molecule presents a unique landscape for redox chemistry. The outcome of such reactions is highly dependent on the choice of reagents and reaction conditions, allowing for selective transformations at either functional group.

Oxidation Pathways Leading to Nitrogenous and Carbonyl Products

The oxidation of this compound can proceed through several pathways, targeting either the nitrogen of the amine or the carbon atoms of the cyclopentene ring. Enamines, which share structural similarities, are known to be electron-rich and susceptible to oxidation. acs.orglookchem.comresearchgate.netnih.gov

Oxidation of the primary amine function can lead to a variety of nitrogenous products. youtube.comyoutube.com With mild oxidizing agents, such as hydrogen peroxide or peroxy acids, the initial product is often a hydroxylamine. youtube.comlibretexts.org Further oxidation can yield nitroso compounds and ultimately nitroalkanes. youtube.com The choice of oxidizing agent is critical; for instance, potassium permanganate (B83412) (KMnO4) can also effect this transformation. youtube.com In some cases, oxidative dehydrogenation can lead to the formation of nitriles. researchgate.net

The cyclopentene moiety is also susceptible to oxidation. Epoxidation of the double bond can be achieved using peroxy acids like m-chloroperoxybenzoic acid (mCPBA), leading to the formation of an epoxide ring. researchgate.net More aggressive oxidation, such as ozonolysis or treatment with strong oxidizing agents like potassium permanganate under harsh conditions, can cleave the cyclopentene ring, yielding dicarbonyl compounds. For example, the oxidation of cyclopentene itself can produce glutaraldehyde. wikipedia.org

The interplay between the amine and the double bond can also influence reactivity. Enamines can undergo single electron transfer (SET) processes to form radical cations, which can then participate in a variety of subsequent reactions. researchgate.net

Table 1: Oxidation Reactions of this compound and Related Structures

| Functional Group Targeted | Reagent(s) | Product Type(s) |

|---|---|---|

| Primary Amine | Hydrogen Peroxide, Peroxy Acids | Hydroxylamine, Nitroso Compound, Nitroalkane |

| Primary Amine | Potassium Permanganate (KMnO4) | Nitroalkane |

| Primary Amine | Copper Catalyst, O2 | Nitrile |

| Cyclopentene Double Bond | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide |

| Cyclopentene Double Bond | Ozone (O3), then reducing agent | Dicarbonyl (ring cleavage) |

Reduction Strategies for Cyclopentenyl Amine Derivatives

Reduction reactions of this compound and its derivatives primarily target the carbon-carbon double bond of the cyclopentene ring. Catalytic hydrogenation is a common and effective method for this transformation. researchgate.netdoaj.orgbohrium.com

Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel in the presence of hydrogen gas, the cyclopentene ring can be saturated to yield the corresponding cyclopentyl amine derivative. This method is generally selective for the alkene and does not typically affect the primary amine. The hydrogenation of enamines to saturated amines is a well-established synthetic strategy. nih.gov

Alternative reducing agents can also be employed. For instance, diimide (N2H2), generated in situ from hydrazine (B178648) and an oxidizing agent, can selectively reduce non-polar double bonds. Other methods for the reduction of enamides and related structures include the use of rhodium complexes and iridium catalysts. organic-chemistry.org The choice of catalyst and reaction conditions can be crucial, especially when stereoselectivity is desired in asymmetric hydrogenations. researchgate.netdoaj.orgbohrium.com

Table 2: Reduction Strategies for Cyclopentenyl Amine Derivatives

| Reduction Method | Reagent(s)/Catalyst(s) | Product |

|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or PtO2 or Raney Ni | 2-(Cyclopentyl)ethan-1-amine |

| Diimide Reduction | Hydrazine, Oxidizing Agent | 2-(Cyclopentyl)ethan-1-amine |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes, H2 | Chiral 2-(Cyclopentyl)ethan-1-amine |

Derivatization and Functional Group Interconversion Strategies

The primary amine and the cyclopentene double bond serve as handles for a wide array of derivatization and functional group interconversion reactions, enabling the synthesis of more complex molecules. solubilityofthings.comub.edufiveable.me

Imine Formation and Subsequent Reductive Amination

The primary amine of this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate. wikipedia.orgmasterorganicchemistry.com

The resulting imine can then be reduced to a secondary amine through a process known as reductive amination. wikipedia.orgmasterorganicchemistry.comalmerja.comorganic-chemistry.orgnih.govlibretexts.org A variety of reducing agents can be used for this step, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This two-step, one-pot procedure is a powerful method for the controlled alkylation of amines. organic-chemistry.org

Controlled Alkylation and Acylation for Advanced Intermediates

Direct alkylation of the primary amine with alkyl halides can be difficult to control and often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts. libretexts.org However, under carefully controlled conditions, mono-alkylation can be achieved.

A more reliable method for introducing acyl groups is the acylation of the amine. Reaction with acyl chlorides or acid anhydrides in the presence of a base readily forms the corresponding amide. This transformation is generally high-yielding and avoids the issue of over-alkylation.

Side-Chain Modifications for Scaffold Diversification

The ethylamine (B1201723) side chain and the cyclopentene ring provide opportunities for further structural modifications to create a diverse range of molecular scaffolds. The double bond of the cyclopentene ring can participate in various addition reactions, such as halogenation, hydrohalogenation, and cycloadditions. For instance, enamines are known to react with electrophiles like nitroalkenes, potentially forming cyclobutane (B1203170) intermediates. acs.org

The cyclopentane scaffold itself can be used to constrain the conformation of appended side chains, which is a strategy employed in the design of peptidomimetics and other biologically active molecules. nih.govresearchgate.net By strategically modifying the side chain and the ring, libraries of compounds with diverse functionalities and stereochemistries can be generated.

Advanced Applications in Organic Synthesis and Materials Science Leveraging 2 Cyclopent 1 En 1 Yl Ethan 1 Amine

Strategic Role as a Core Building Block in Chemical Synthesis

The bifunctional nature of 2-(Cyclopent-1-en-1-yl)ethan-1-amine, characterized by the nucleophilic amine and the electrophilic/dienophilic cyclopentene (B43876) moiety, makes it a highly strategic starting material for the synthesis of a wide array of organic compounds.

This compound serves as a key precursor in the synthesis of complex organic molecules by allowing for sequential or domino reactions that build molecular complexity rapidly. The primary amine can be readily transformed into a wide range of functional groups, such as amides, sulfonamides, and imines, or can act as a nucleophile in ring-forming reactions. Simultaneously, the cyclopentene ring can participate in various transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and electrophilic additions.

This dual reactivity is leveraged in the construction of pharmacologically relevant scaffolds and fine chemicals. For instance, the amine group can be acylated to introduce specific side chains, while the double bond is functionalized to create stereocenters or introduce further complexity, leading to molecules with potential applications in medicinal chemistry and materials science.

The structure of this compound is ideally suited for the synthesis of various cyclic systems. The ethylamine (B1201723) side chain provides a flexible tether that can participate in intramolecular cyclizations, leading to the formation of fused or spirocyclic ring systems.

Heterocyclic Scaffolds: The nucleophilicity of the amine allows it to react with electrophiles to form a variety of nitrogen-containing heterocycles. For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of pyrrolidines, piperidines, or more complex fused heterocyclic systems. The synthesis of 1,5-substituted pyrrolidin-2-ones from primary amines and donor-acceptor cyclopropanes illustrates a pathway where the amine acts as a dinucleophile to construct a five-membered lactam ring. mdpi.com Similarly, palladium-catalyzed processes can be employed for the synthesis of indolizine (B1195054) fluorophores, where a secondary amine is a crucial reagent in a multi-component reaction. researchgate.net

Carbocyclic Scaffolds: The cyclopentene ring is a classic building block for constructing more elaborate carbocyclic frameworks. It can act as a dienophile in Diels-Alder reactions or as a partner in [3+2] cycloadditions to generate highly substituted cyclopentane (B165970) derivatives. researchgate.netorganic-chemistry.org Research has demonstrated the synthesis of polysubstituted cyclopentanes through the synergistic combination of enamine catalysis and transition metal catalysis, showcasing a method to build complex carbocyclic structures with high stereocontrol. researchgate.net

The table below summarizes representative examples of cyclic scaffolds that can be accessed from amine and cyclopentene precursors.

| Scaffold Type | Synthetic Strategy | Key Reaction | Potential Application |

|---|---|---|---|

| Polysubstituted Cyclopentanes | [3+2] Cycloaddition | Palladium-Catalyzed Trimethylenemethane Cycloaddition | Natural Product Synthesis |

| Pyrrolidin-2-ones | Ring-opening/Lactamization | Lewis Acid-Catalyzed Reaction with Donor-Acceptor Cyclopropanes | Medicinal Chemistry |

| Indolizines | Multi-component Reaction | Palladium-Catalyzed Oxidative Aminocarbonylation/Cyclization | Fluorescent Materials |

| Bicyclo[3.2.1]octanes | Cascade Reaction | Organocatalyzed Oxo-Michael-Aldol Cascade | Biologically Active Molecules |

Contributions to Catalysis and Stereocontrol

Beyond its role as a structural precursor, the amine functionality in this compound and its derivatives is central to their application in catalysis, particularly in the development of chiral ligands and organocatalysts for asymmetric synthesis.

The primary amine of this compound can be readily modified to create chiral ligands for transition metal catalysis. By reacting the amine with chiral auxiliaries or incorporating it into larger, more rigid frameworks, bidentate or polydentate ligands can be synthesized. These ligands coordinate to transition metals like palladium, rhodium, or copper, creating a chiral environment around the metal center. researchgate.netrsc.org

This chiral metallic complex can then catalyze a wide range of reactions, such as hydrogenations, cross-couplings, and cycloadditions, transferring its stereochemical information to the product molecule with high enantioselectivity. The cyclopentene backbone can influence the steric and electronic properties of the ligand, providing a tunable scaffold for optimizing catalytic activity and selectivity. The synergistic combination of transition metal catalysis with amine co-catalysts has emerged as a powerful strategy for transformations that are otherwise difficult to achieve. researchgate.netresearchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has become a cornerstone of modern synthesis. Chiral amines derived from precursors like this compound are prominent organocatalysts, activating substrates through the formation of transient, reactive intermediates. This approach avoids the use of often toxic or expensive metals and can be highly effective in controlling the stereochemical outcome of reactions. beilstein-journals.orgmdpi.com

A primary mode of action for chiral secondary amine catalysts is through enamine catalysis. The amine catalyst reacts reversibly with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. princeton.eduresearchgate.net This enamine is more reactive than the corresponding enol or enolate and can participate in a variety of stereoselective transformations.

The general mechanism involves:

Enamine Formation: The chiral secondary amine condenses with the carbonyl substrate to form a chiral enamine.

Nucleophilic Attack: The enamine attacks an electrophile (e.g., an α,β-unsaturated aldehyde, an alkyl halide, or a Michael acceptor). The stereochemistry of the approach is dictated by the chiral catalyst, often through the formation of sterically demanding groups that block one face of the enamine.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the functionalized carbonyl product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

This methodology has been successfully applied to a wide range of stereoselective reactions, including Michael additions, aldol (B89426) reactions, and α-alkylations, providing access to chiral building blocks with high enantiomeric excess. mdpi.comprinceton.edu The combination of enamine activation with transition metal catalysis further expands the scope of these reactions, enabling novel and efficient synthetic transformations. researchgate.net

The table below details key stereoselective transformations enabled by enamine catalysis.

| Transformation | Carbonyl Substrate | Electrophile | Key Intermediate |

|---|---|---|---|

| Asymmetric Michael Addition | Aldehyde/Ketone | α,β-Unsaturated Carbonyl | Chiral Enamine |

| Asymmetric Aldol Reaction | Ketone | Aldehyde | Chiral Enamine |

| Asymmetric α-Alkylation | Aldehyde/Ketone | Alkyl Halide | Chiral Enamine |

| Asymmetric [3+2] Cycloannulation | α,β-Unsaturated Aldehyde | Allene Ester | Chiral Enamine/Iminium Ion |

Organocatalytic Modalities Utilizing Amine Activation

Iminium Ion Catalysis for Activation of Carbonyl Compounds

Iminium ion catalysis is a fundamental strategy in organic synthesis for the activation of α,β-unsaturated carbonyl compounds. nih.gov This process typically involves the reversible reaction of a primary or secondary amine catalyst with an aldehyde or ketone to form a positively charged iminium ion. The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby enhancing its electrophilicity. This activation makes the compound more susceptible to attack by nucleophiles. Chiral amines are often employed as catalysts to induce stereoselectivity in these reactions. nih.gov

General Mechanism of Iminium Ion Formation:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Water Elimination: The oxygen of the carbinolamine is protonated, forming a good leaving group (water), which is then eliminated.

Iminium Ion Formation: The resulting species is a resonance-stabilized iminium ion.

Synergistic and Cooperative Catalysis Involving Amine Functionality

Synergistic and cooperative catalysis represents a sophisticated approach in which two or more distinct catalysts work in concert to promote a single chemical transformation that may not be feasible with a single catalyst. princeton.edu This strategy often involves the simultaneous activation of both the nucleophile and the electrophile. princeton.edu

In systems involving amine functionality, the amine can act as an organocatalyst to form a reactive enamine or iminium ion intermediate, while a second catalyst, often a transition metal, activates the other reactant. The challenge in this approach lies in ensuring the compatibility of the different catalytic cycles. Successful synergistic systems can lead to novel reactions, improved reaction efficiencies, and enhanced stereocontrol. rsc.orgnih.gov

Integration into Polymer and Materials Science

Primary amines are versatile building blocks in polymer chemistry and materials science due to the reactive nature of the amine group.

Role as a Monomer or Crosslinking Agent in Polymer Chemistry

Compounds containing primary amine groups can serve as monomers in polymerization reactions. For example, they can react with compounds containing carboxylic acid, acyl chloride, or isocyanate groups to form polyamides and polyureas, respectively. If a molecule contains two or more amine groups, it can act as a crosslinking agent to create network polymers, which imparts rigidity and thermal stability to the material.

Incorporation into Advanced Functional Materials

The incorporation of specific chemical functionalities into polymers can create advanced materials with tailored properties. The primary amine group is a key functional group for post-polymerization modification, allowing for the covalent attachment of various molecules, such as dyes, biomolecules, or nanoparticles. This functionalization can be used to develop materials for applications in sensing, drug delivery, and catalysis.

Theoretical and Computational Chemistry Approaches for 2 Cyclopent 1 En 1 Yl Ethan 1 Amine Systems

Quantum Chemical Calculations for Mechanistic Insights and Properties Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding molecular behavior at the electronic level.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend from the single-molecule quantum level to study larger systems and dynamic processes.

Rationalizing Ligand-Substrate Interactions in Catalytic CyclesIf this amine were to act as a ligand in a metal-catalyzed reaction, molecular modeling could be used to understand its binding to the metal center.nih.govDocking studies and molecular dynamics simulations could rationalize how the ligand's structure and electronics influence the catalytic cycle, for example, by stabilizing intermediates or facilitating key reaction steps like reductive elimination or oxidative addition.nih.gov

While these computational approaches are standard in chemical research, the absence of published studies applying them to 2-(Cyclopent-1-en-1-yl)ethan-1-amine means that any data tables or detailed findings would be speculative. Further experimental and computational research is needed to provide the specific data required for a comprehensive article on this compound.

In Silico Design and Virtual Screening of Novel Derivatives

The rational design of novel therapeutic agents increasingly relies on theoretical and computational chemistry to predict molecular interactions and properties, thereby reducing the time and cost associated with traditional drug discovery. For derivatives of this compound, in silico techniques such as virtual screening and molecular docking are instrumental in identifying promising candidates for specific biological targets. These methods allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the highest predicted affinity and most favorable pharmacokinetic profiles for synthesis and experimental testing.

Computer-aided drug design (CADD) provides a powerful platform for exploring the vast chemical space around a core scaffold like this compound. mdpi.com By modifying functional groups and stereochemistry, virtual libraries of derivatives can be generated and screened against validated biological targets. This process is often guided by the structure of the target protein or by the pharmacophoric features of known active ligands.

Detailed Research Findings

Recent computational studies have focused on designing derivatives of cyclopentane-containing molecules for various therapeutic areas, including oncology and cardiovascular disease. While direct studies on this compound are not extensively published, research on analogous structures provides a clear framework for the application of these computational methods.

For instance, a study on derivatives of 1,2-di(cyclopenta-2,4-dien-1-yl)ethane explored their potential as anti-ischemic agents. researchgate.net In this research, a series of fourteen hypothetical derivatives were designed and subjected to in silico analysis. researchgate.net This involved screening for bioavailability, predicting toxicity, and performing molecular docking against key protein targets associated with ischemia, such as Prostaglandin H Synthase 2 (PTGS2), Tumor Necrosis Factor (TNF), and Matrix Metalloproteinase 9 (MMP9). researchgate.net The introduction of specific structural modifications, including alkyl groups, was found to enhance the therapeutic profiles of the designed compounds. researchgate.net Two lead candidates, W8c and W9c, were identified as having favorable binding energies and minimal predicted toxicity. researchgate.net

In another relevant study, derivatives featuring a cyclopentene (B43876) ring, specifically 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles, were evaluated for their antiproliferative activity against cancer cell lines. nih.gov Molecular docking studies were conducted to understand the binding interactions with target proteins. nih.gov The research identified compounds with significant biological activity, such as 2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole, which showed a potent IC₅₀ value of 5.89 μM against C6 rat brain tumor cells. nih.gov

These studies exemplify the standard workflow for in silico drug design:

Library Design: Generation of a virtual library of derivatives by modifying a core scaffold.

ADMET Prediction: Filtering the library based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure drug-likeness. mdpi.com

Molecular Docking: Screening the filtered library against a specific protein target to predict binding affinities and modes. jbcpm.com

Hit Identification: Prioritizing compounds with the best predicted binding energies and interaction profiles for further investigation. nih.gov

The following tables showcase representative data from such in silico screening and molecular docking studies, illustrating the types of results that guide the selection of promising derivatives.

Table 1: Molecular Docking and ADMET Prediction for Hypothetical Anti-Ischemic Derivatives

This table presents data for two promising derivatives from an in silico study targeting proteins involved in ischemia. researchgate.net Binding energy indicates the strength of the interaction between the compound and the protein target, with more negative values suggesting stronger binding.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Predicted Toxicity |

| W8c | PTGS2 | -6.6 | Minimal |

| W8c | TNF | -5.4 | Minimal |

| W8c | MMP9 | -7.9 | Minimal |

| W9c | PTGS2 | -6.6 | Minimal |

| W9c | TNF | -5.4 | Minimal |

| W9c | MMP9 | -7.9 | Minimal |

Table 2: Antiproliferative Activity and Docking Scores of Cyclopentene-Benzothiazole Derivatives

This table shows the experimental biological activity (IC₅₀) and the corresponding computational docking scores for derivatives targeting cancer cell lines. nih.gov The IC₅₀ value represents the concentration of the compound required to inhibit 50% of cell proliferation.

| Compound | Target Cell Line | IC₅₀ (μM) | Standard Drug IC₅₀ (μM) |

| 2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole | C6 (Rat Brain Tumor) | 5.89 | 14.46 (Cisplatin) |

| 2-{(1S,2S)-2-[(E)-2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole | HeLa (Human Cervical Carcinoma) | 3.98 | 37.95 (Cisplatin) |

Virtual screening, therefore, serves as a crucial initial step in modern drug discovery. mdpi.com It effectively narrows down a vast number of potential molecules to a manageable set of high-priority candidates, enabling more focused and efficient use of resources for chemical synthesis and biological validation. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Cyclopent 1 En 1 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 2-(Cyclopent-1-en-1-yl)ethan-1-amine, providing detailed information about the carbon-hydrogen framework. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon atom in the molecule.

The expected ¹H NMR spectrum would feature a characteristic signal for the vinylic proton on the cyclopentene (B43876) ring, typically in the downfield region. Protons on the ethylamine (B1201723) sidechain and the cyclopentene ring would appear at distinct chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons, thus confirming the connectivity of the molecule. The ¹³C NMR spectrum would complement this by showing distinct signals for the vinylic carbons, the four sp³-hybridized carbons of the cyclopentene ring, and the two carbons of the ethylamino side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical functional group ranges. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic CH | 5.3 - 5.6 | 125 - 135 |

| Vinylic C | - | 135 - 145 |

| Allylic CH₂ | 2.1 - 2.4 | 30 - 40 |

| Ring CH₂ | 1.8 - 2.1 | 25 - 35 |

| Ring CH₂ | 1.5 - 1.8 | 20 - 30 |

| Side Chain CH₂ (adjacent to ring) | 2.2 - 2.5 | 35 - 45 |

| Side Chain CH₂ (adjacent to NH₂) | 2.7 - 3.0 | 40 - 50 |

Determination of Regiochemistry, Diastereoselectivity, and Enantiomeric Purity

NMR spectroscopy is indispensable for confirming the regiochemistry of the double bond within the cyclopentene ring. The presence of a single vinylic proton signal and two distinct vinylic carbon signals in the ¹H and ¹³C NMR spectra, respectively, confirms the 1-enyl substitution pattern.

While the parent compound is not chiral, derivatives formed through reactions at the amine or the double bond could result in stereoisomers. In such cases, NMR is a key method for determining diastereoselectivity by analyzing the ratio of integrated peak areas for signals corresponding to each diastereomer. nih.gov To determine enantiomeric purity, a chiral derivatizing agent or a chiral solvating agent can be added to the NMR sample. nist.gov This induces a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. nist.gov

Dynamic NMR for Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of the cyclopentene ring and the rotation around the C-C bonds of the ethylamine sidechain. The cyclopentene ring is not planar and undergoes rapid conformational changes, such as ring-puckering. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. docbrown.info By lowering the temperature, this conformational exchange can be slowed, potentially leading to the broadening and eventual splitting of NMR signals into distinct resonances for the axial and equatorial protons of the non-equivalent methylene (B1212753) groups in the ring. This allows for the determination of the energy barriers associated with these conformational changes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for validating the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, its elemental composition can be unequivocally determined. For the molecular formula C₇H₁₃N, the calculated exact mass of the protonated molecule [M+H]⁺ is 112.11208 Da. uni.lu An experimental HRMS measurement matching this value would confirm the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Alpha-cleavage: The bond between the two carbons of the ethyl side chain is likely to break, leading to the formation of a stable iminium ion (CH₂=NH₂⁺) with an m/z of 30.

Loss of the ethylamine side chain: Cleavage of the bond between the ring and the side chain could result in a cyclopentenyl cation or related fragments.

Retro-Diels-Alder reaction: Fragmentation of the cyclopentene ring itself can occur, although it is often less favored than side-chain fragmentation.

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₄N⁺ | 112.11208 |

| [M-NH₃]⁺ | C₇H₁₀⁺ | 94.07825 |

| [C₅H₇]⁺ | Cyclopentenyl cation | 67.05478 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is used to identify the key functional groups within this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum would exhibit characteristic absorption bands confirming the presence of the amine and alkene functionalities.

Key expected vibrational modes include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C=C Stretching: A band of variable intensity, typically around 1650 cm⁻¹, indicates the stretching of the carbon-carbon double bond in the cyclopentene ring.

=C-H Stretching: The stretching vibration of the vinylic C-H bond is expected to appear just above 3000 cm⁻¹.

C-H Stretching (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching of the methylene groups in the ring and side chain.

N-H Bending: A broad absorption in the range of 1590-1650 cm⁻¹ is characteristic of the scissoring vibration of the primary amine group. This may overlap with the C=C stretch.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| =C-H Stretch | Alkene | 3020 - 3100 | Medium |

| C-H Stretch | Alkane (CH₂) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene | ~1650 | Medium-Weak |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique can determine bond lengths, bond angles, and conformational details in the solid state with very high precision.

For a simple liquid amine like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, it is often possible to form a crystalline salt, such as the hydrochloride or hydrobromide, which may be more amenable to crystallization. A successful crystallographic analysis would provide an unambiguous solid-state structure, confirming the connectivity and revealing the preferred conformation of the molecule and the packing arrangement within the crystal lattice. To date, no public crystal structure data for this specific compound or its simple salts appears to be available in open-access crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the isolated carbon-carbon double bond within the cyclopentene ring.

This non-conjugated double bond is expected to undergo a π → π* electronic transition upon absorption of UV radiation. Isolated alkenes typically have absorption maxima (λmax) in the far-UV region, generally below 200 nm. The primary amine is not a strong chromophore and is not in conjugation with the double bond, so it is not expected to significantly shift the absorption maximum to a longer wavelength. Therefore, the UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or hexane, would likely show a strong absorbance peak with a λmax in the range of 180-195 nm. This confirms the presence of an isolated double bond rather than a conjugated system. rsc.org

Future Research Directions and Emerging Paradigms in Cyclopentenylethanamine Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance safety. nih.govrsc.org Future research into the synthesis of 2-(Cyclopent-1-en-1-yl)ethan-1-amine will likely prioritize the development of environmentally benign methodologies that move away from traditional, often hazardous, procedures. mdpi.comresearchgate.net

Key areas of focus include:

Biocatalysis: The use of enzymes to catalyze chemical transformations offers exceptional selectivity under mild, aqueous conditions, significantly reducing waste and avoiding the use of heavy metals. mdpi.commdpi.com Enzymes like transaminases, imine reductases (IREDs), and reductive aminases (RedAms) are powerful tools for the asymmetric synthesis of chiral amines. researchgate.netbohrium.com Future work could involve engineering specific enzymes for the high-yield, stereoselective synthesis of chiral analogs of this compound, a strategy successfully employed for various pharmaceutical intermediates. nih.govnih.gov

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. mdpi.com A multi-step continuous flow process, as demonstrated for the analogous 2-(1-cyclohexenyl)ethylamine, could be developed. rsc.org This approach minimizes manual handling and allows for the integration of reaction and purification steps, leading to higher efficiency and productivity. researchgate.netrsc.orgnih.gov

Alternative Solvents and Energy Sources: Research into replacing volatile organic compounds (VOCs) with greener alternatives like water or deep eutectic solvents is a critical goal. researchgate.net Furthermore, the application of microwave irradiation or ultrasound energy can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes, representing a more energy-efficient approach. nih.govresearchgate.netnih.gov

Table 1: Comparison of Synthetic Paradigms for Amine Synthesis

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Catalysts | Often relies on precious or toxic metal catalysts. | Utilizes biocatalysts (enzymes), earth-abundant metals, or organocatalysts. researchgate.net |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs water, supercritical fluids, or biodegradable solvents. nih.gov |

| Energy Input | Often requires high temperatures and prolonged heating. | Uses alternative energy sources like microwave or ultrasound; operates at mild temperatures. nih.gov |

| Waste Generation | Can produce significant amounts of hazardous byproducts (low atom economy). | Designed for high atom economy, minimizing waste and environmental impact. rsc.org |

| Process Type | Predominantly batch processing. | Increasing use of continuous flow chemistry for improved safety and efficiency. mdpi.com |

Unveiling Novel Catalytic Transformations and Methodologies

Catalysis is the cornerstone of efficient chemical synthesis. Future research will undoubtedly focus on applying novel catalytic systems to functionalize and derivatize the this compound scaffold, thereby accessing new chemical space.

Emerging catalytic frontiers include:

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving step-economy. researchgate.netspringernature.com Methods for the direct α-functionalization of unprotected cyclic amines could be adapted to introduce a wide range of substituents onto the cyclopentene (B43876) ring, offering a direct route to complex derivatives. nih.govresearchgate.net

Advanced C-N Bond Formation: While classic methods for forming carbon-nitrogen bonds exist, modern catalysis offers milder and more versatile alternatives. tcichemicals.com Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed coupling reactions could be explored for N-arylation or N-alkylation of the primary amine group, creating a library of secondary and tertiary amine derivatives. tcichemicals.comnih.gov Biocatalytic C-N bond-forming reactions are also a promising avenue, offering unique selectivity. nih.gov

Tandem and Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation (a tandem or cascade process) significantly enhances synthetic efficiency. rsc.org Future methodologies could involve a cascade reaction initiated by the amine or the alkene moiety of this compound to rapidly construct complex molecular architectures.

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Reagents/Catalysts | Potential Product |

|---|---|---|

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-2-(cyclopent-1-en-1-yl)ethan-1-amine |

| N-Alkylation | Alkyl halide, Base or Reductive Amination with Aldehyde/Ketone | N-Alkyl or N,N-Dialkyl derivatives |

| C-H Functionalization | Transition metal catalyst, Coupling partner | Ring-functionalized derivatives |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Applications in the context of cyclopentenylethanamine chemistry include:

Retrosynthetic Planning: AI-driven platforms can perform complex retrosynthetic analysis, suggesting novel and efficient synthetic pathways to this compound and its derivatives that a human chemist might not consider. chemrxiv.orgnih.govyoutube.com These tools can be optimized by enriching training data to improve prediction accuracy for less common reaction classes. cas.org

Reaction Outcome and Yield Prediction: ML models can be trained on large datasets of chemical reactions to predict the major product of a reaction, its yield, and optimal conditions. nih.govnih.govresearchgate.net This predictive power can save significant time and resources by prioritizing high-yielding reactions in the laboratory and avoiding failed experiments. princeton.edu

De Novo Molecular Design: By learning the relationship between chemical structure and material properties, ML models can design new derivatives of this compound tailored for specific functions. arxiv.org For example, algorithms could predict the binding affinities of derivatives to a biological target or forecast the properties of a polymer derived from this amine monomer. researchgate.netacs.org

Table 3: AI and Machine Learning in Cyclopentenylethanamine Chemistry

| Application Area | AI/ML Tool | Potential Impact |

|---|---|---|

| Synthesis Design | Retrosynthesis Algorithms | Identifies diverse and novel synthetic routes, potentially reducing costs and development time. nih.govcas.org |

| Reaction Optimization | Predictive Yield Models | Forecasts reaction success and yield, minimizing experimental failures and resource waste. nih.govprinceton.edu |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Predicts physical, chemical, or biological properties of novel derivatives before synthesis. acs.orgnih.gov |

| Materials Discovery | Generative Models | Designs new molecules based on the amine scaffold for targeted applications like CO2 capture or catalysis. arxiv.orgresearchgate.net |

Exploration of Advanced Functional Material Applications

The unique structure of this compound makes it an intriguing building block for the synthesis of advanced functional materials. The primary amine group provides a reactive handle for polymerization or for grafting onto surfaces, while the cyclopentene ring offers a specific stereochemical and conformational constraint.

Future research could explore its use in:

Polymer Chemistry: The compound could serve as a monomer or a chain-modifying agent in the synthesis of novel polymers. The resulting materials could have unique thermal, mechanical, or optical properties conferred by the cyclic amine structure.

CO2 Capture Materials: Amine-functionalized materials are a leading class of sorbents for direct air capture of carbon dioxide. arxiv.org Future work could involve incorporating the cyclopentenylethanamine moiety into porous polymer or silica (B1680970) frameworks to create materials with high CO2 binding capacity and stability. researchgate.net

Catalysis: The amine can be used as a ligand for transition metal catalysts or as an organocatalyst itself. researchgate.net Immobilizing derivatives onto a solid support could lead to the development of recyclable, heterogeneous catalysts for various organic transformations.

Table 4: Potential Applications in Advanced Functional Materials

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Specialty Polymers | Monomer or cross-linking agent | High-performance plastics, membranes, or resins. |

| CO2 Sorbents | Functionalizing agent for porous supports | Direct air capture, flue gas scrubbing. arxiv.org |

| Heterogeneous Catalysts | Ligand for metal centers or organocatalytic site | Sustainable chemical manufacturing. researchgate.net |

| Surface Modifiers | Grafting agent for surfaces (e.g., silica, nanoparticles) | Chromatography, sensors, biocompatible coatings. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopent-1-en-1-yl)ethan-1-amine, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis approach is typical. For example, alkylation of cyclopentene derivatives followed by reductive amination can yield the target compound. Intermediate characterization should include -NMR to confirm structural integrity (e.g., cyclopentenyl proton signals at δ 5.5–6.0 ppm and ethylamine protons at δ 2.6–3.2 ppm) . For functionalized analogs, coupling reactions with activated carbonyl groups (e.g., benzoyl chloride) under HBTU/DIEA conditions in DMF can introduce biofunctional moieties .

Q. How can the purity and stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Stability studies should test degradation under acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and oxidative environments (HO). Monitor changes via LC-MS, focusing on imine or cyclopentene ring oxidation byproducts . Store the compound in anhydrous, dark conditions at −20°C to prevent amine degradation .

Q. What spectroscopic techniques are critical for confirming the structure of derivatives of this compound?

- Methodological Answer :

- -NMR : Identify cyclopentenyl protons (olefinic region) and ethylamine protons (broad singlet for NH).

- -NMR : Confirm sp carbons in the cyclopentene ring (δ 120–140 ppm) and the ethylamine backbone (δ 40–50 ppm).

- HRMS : Validate molecular weight with <2 ppm error.

- IR : Detect NH stretching vibrations (~3300 cm) .

Advanced Research Questions

Q. How can computational modeling predict the receptor-binding affinity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT or dopamine D). Focus on π-π interactions between the cyclopentene ring and aromatic residues (e.g., Phe340 in 5-HT). Validate predictions with radioligand displacement assays using -ketanserin for 5-HT . Adjust substituents on the ethylamine chain to optimize steric complementarity .

Q. What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the cyclopentene ring to reduce CYP450-mediated oxidation. Use deuterium isotope effects to slow metabolism at vulnerable sites (e.g., ethylamine C-H bonds). Assess metabolic clearance in human liver microsomes (HLMs) with LC-MS/MS quantification of parent compound and metabolites .

Q. How can this compound be integrated into dendrimer design for targeted drug delivery?

- Methodological Answer : Functionalize the amine group with maleimide or pyrene moieties to create amphiphilic dendrons. Self-assemble these dendrons into micelles (critical micelle concentration ~10–50 µM) for drug encapsulation. Use surface cyclic ammonium groups (e.g., pyrrolidinyl) to enhance cellular uptake . Validate targeting efficiency via fluorescence microscopy with labeled dendrimers in cancer cell lines.

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar amines?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., halogenation, methyl groups). For example, replace cyclopentene with cyclohexene to assess ring size effects on 5-HT affinity . Use functional assays (e.g., calcium flux for receptor activation) alongside binding assays to distinguish agonists from antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.